molecular formula C8H14Br2 B12088776 1,1-Dibromo-2-pentylcyclopropane CAS No. 6519-43-3

1,1-Dibromo-2-pentylcyclopropane

Cat. No.: B12088776
CAS No.: 6519-43-3
M. Wt: 270.00 g/mol
InChI Key: UQONUUXVHJXAIW-UHFFFAOYSA-N
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Description

1,1-Dibromo-2-pentylcyclopropane is an organic compound with the molecular formula C₈H₁₄Br₂. It belongs to the class of cyclopropane derivatives, which are known for their strained ring structure and unique reactivity. This compound is characterized by the presence of two bromine atoms attached to the same carbon atom in the cyclopropane ring, along with a pentyl group attached to the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dibromo-2-pentylcyclopropane can be synthesized through the addition of dibromocarbene to cyclic olefins. This reaction involves the generation of dibromocarbene, which then reacts with the olefin to form the desired cyclopropane derivative. The reaction is typically carried out under mild conditions, often at room temperature, using reagents such as silver sulfate in concentrated sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the reaction conditions. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibromo-2-pentylcyclopropane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.

    Reduction Reactions: The compound can be reduced to form monobromocyclopropane or other derivatives.

    Ring-Opening Reactions: The strained cyclopropane ring can be opened under certain conditions to form linear or branched products.

Common Reagents and Conditions

Major Products

    Monobromocyclopropane: Formed through partial reduction.

    Unsaturated Ketones: Formed through ring expansion reactions.

Scientific Research Applications

1,1-Dibromo-2-pentylcyclopropane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

    Material Science: Used in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1,1-dibromo-2-pentylcyclopropane involves the reactivity of the dibromo group and the strained cyclopropane ring. The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other functional groups. The ring strain in the cyclopropane ring provides a driving force for ring-opening reactions, leading to the formation of various products.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dibromo-2-n-amylcyclopropane
  • 1,1-Dibromo-2-amylcyclopropane
  • 1-(2,2-Dibromocyclopropyl)pentane

Uniqueness

1,1-Dibromo-2-pentylcyclopropane is unique due to its specific substitution pattern and the presence of a pentyl group. This structural feature imparts distinct reactivity and properties compared to other similar compounds.

Properties

CAS No.

6519-43-3

Molecular Formula

C8H14Br2

Molecular Weight

270.00 g/mol

IUPAC Name

1,1-dibromo-2-pentylcyclopropane

InChI

InChI=1S/C8H14Br2/c1-2-3-4-5-7-6-8(7,9)10/h7H,2-6H2,1H3

InChI Key

UQONUUXVHJXAIW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CC1(Br)Br

Origin of Product

United States

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